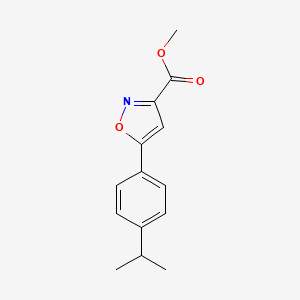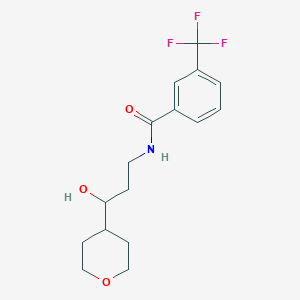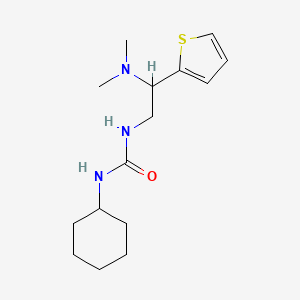![molecular formula C16H19N3O2 B2382852 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole CAS No. 2411298-60-5](/img/structure/B2382852.png)
3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole, also known as CBDMOX, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBDMOX is a member of the oxadiazole family, which is a class of compounds that are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole has been reported to inhibit the activity of various enzymes such as COX-2, which is involved in the production of pro-inflammatory mediators. 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy homeostasis. Furthermore, 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole has been reported to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole has been found to have significant biochemical and physiological effects on various systems in the body. It has been reported to reduce inflammation and oxidative stress in various tissues, including the liver, kidney, and brain. 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole has also been found to improve insulin sensitivity and glucose uptake in skeletal muscle, which may have implications for the treatment of diabetes. Furthermore, 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole has been reported to have neuroprotective effects by reducing neuronal damage and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole has several advantages as a research tool, including its diverse biological activities, ease of synthesis, and low toxicity. However, there are also some limitations to its use in lab experiments. 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole has poor solubility in water, which may limit its bioavailability and efficacy. Additionally, the mechanism of action of 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole. One area of interest is the development of novel formulations to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole and to identify its molecular targets. Another area of interest is the evaluation of 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole in animal models of various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole in humans.
Métodos De Síntesis
3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole can be synthesized through a multistep process, which involves the reaction of 4-(2-bromoethoxy)aniline with cyclobutanone in the presence of potassium carbonate to form 4-(cyclobutanoneoxy)aniline. This intermediate is then reacted with hydrazine hydrate to form 4-(cyclobutanonehydrazono)aniline, which is further reacted with methyl chloroacetate to form 3-[4-(cyclobutanonehydrazono)phenoxy]-5-methyl-1,2,4-oxadiazole. Finally, the cyclobutanone group is removed using sodium hydroxide to obtain 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole has shown promising results in various scientific research applications, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, and also to induce apoptosis in cancer cells. 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole has also shown potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole has been found to possess antibacterial and antifungal activities against various strains of bacteria and fungi.
Propiedades
IUPAC Name |
3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-17-16(18-21-11)12-5-7-15(8-6-12)20-10-14-9-19(14)13-3-2-4-13/h5-8,13-14H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFNQCORBBYRLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)OCC3CN3C4CCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2382770.png)
![1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2382771.png)
![1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382773.png)






![4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid](/img/structure/B2382785.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2382787.png)
![1-(4-ethylbenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2382788.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-isopropoxypropyl)-1H-pyrrol-3(2H)-one](/img/structure/B2382790.png)
![N-(cyanomethyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2382792.png)